molecular formula C10H8ClFO2 B2517120 2-Chloro-6-fluoro-3-methylcinnamic acid CAS No. 261762-89-4

2-Chloro-6-fluoro-3-methylcinnamic acid

Cat. No.: B2517120
CAS No.: 261762-89-4
M. Wt: 214.62 g/mol
InChI Key: XURAOUQFLKLYBV-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-methylcinnamic acid is an organic compound with the molecular formula C10H8ClFO2 and a molecular weight of 214.62 g/mol . It is a derivative of cinnamic acid, characterized by the presence of chlorine, fluorine, and methyl groups on the aromatic ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro-3-methylcinnamic acid typically involves the reaction of 2-chloro-6-fluoro-3-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Industrial processes may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-3-methylcinnamic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidized forms.

    Reduction Reactions: The double bond in the cinnamic acid moiety can be reduced to form the corresponding saturated acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products

    Substitution: Derivatives with different functional groups replacing chlorine or fluorine.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Saturated acids or alcohols.

Scientific Research Applications

2-Chloro-6-fluoro-3-methylcinnamic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-3-methylcinnamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-fluorocinnamic acid
  • 2-Fluoro-3-methylcinnamic acid
  • 2-Chloro-6-methylcinnamic acid

Uniqueness

2-Chloro-6-fluoro-3-methylcinnamic acid is unique due to the specific combination of chlorine, fluorine, and methyl groups on the aromatic ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

CAS No.

261762-89-4

Molecular Formula

C10H8ClFO2

Molecular Weight

214.62 g/mol

IUPAC Name

3-(2-chloro-6-fluoro-3-methylphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H8ClFO2/c1-6-2-4-8(12)7(10(6)11)3-5-9(13)14/h2-5H,1H3,(H,13,14)

InChI Key

XURAOUQFLKLYBV-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)F)C=CC(=O)O)Cl

Canonical SMILES

CC1=C(C(=C(C=C1)F)C=CC(=O)O)Cl

solubility

not available

Origin of Product

United States

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